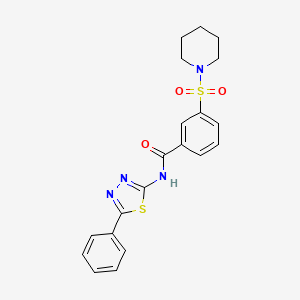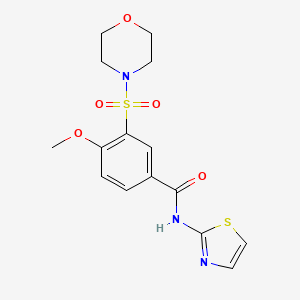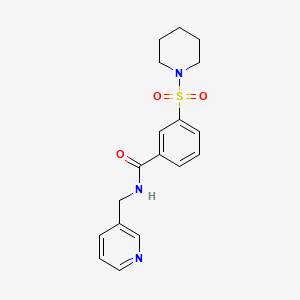
4-chloro-3-(4-morpholinylsulfonyl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide
Übersicht
Beschreibung
4-chloro-3-(4-morpholinylsulfonyl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide is a chemical compound that has been extensively researched for its potential applications in various scientific fields. This compound is commonly referred to as "compound X" in scientific literature. In
Wissenschaftliche Forschungsanwendungen
Compound X has been extensively studied for its potential applications in various scientific fields, including cancer research, neurology, and immunology. In cancer research, compound X has been shown to inhibit the growth of cancer cells in vitro and in vivo. In neurology, compound X has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. In immunology, compound X has been shown to modulate the immune response and may have potential applications in treating autoimmune diseases.
Wirkmechanismus
The mechanism of action of compound X is not fully understood, but it is believed to act by inhibiting various cellular pathways involved in cell growth and proliferation. Specifically, compound X has been shown to inhibit the activity of certain enzymes involved in DNA replication and repair, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
Compound X has been shown to have a variety of biochemical and physiological effects. In cancer cells, compound X has been shown to induce apoptosis, inhibit cell migration and invasion, and reduce the expression of various oncogenes. In neurodegenerative diseases, compound X has been shown to protect neurons from oxidative stress and reduce inflammation. In the immune system, compound X has been shown to modulate the activity of various immune cells, including T cells and B cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using compound X in lab experiments is its high potency and specificity. Compound X has been shown to be effective at low concentrations and has minimal off-target effects. However, one limitation of using compound X is its poor solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions of research for compound X. One area of interest is in developing more effective formulations of the compound that can improve its solubility and bioavailability. Another area of interest is in exploring the potential use of compound X in combination with other drugs or therapies to enhance its efficacy. Additionally, further research is needed to fully elucidate the mechanism of action of compound X and its potential applications in various scientific fields.
Eigenschaften
IUPAC Name |
4-chloro-3-morpholin-4-ylsulfonyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4O4S2/c20-15-7-6-14(12-16(15)30(26,27)24-8-10-28-11-9-24)17(25)21-19-23-22-18(29-19)13-4-2-1-3-5-13/h1-7,12H,8-11H2,(H,21,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHHLONRJSZVFHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=NN=C(S3)C4=CC=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 2-[(2-bromobenzoyl)amino]-5-ethyl-3-thiophenecarboxylate](/img/structure/B3456149.png)
![2-(4-chlorophenoxy)-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methylpropanamide](/img/structure/B3456156.png)
![ethyl 2-{[(3,4-dimethoxyphenyl)acetyl]amino}-5-ethyl-3-thiophenecarboxylate](/img/structure/B3456164.png)
![3-(6-chloro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoic acid](/img/structure/B3456171.png)
![ethyl 4-(6-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoate](/img/structure/B3456179.png)
![4-chloro-N-phenyl-3-[(2-pyridinylamino)sulfonyl]benzamide](/img/structure/B3456189.png)


![3-[(cyclohexylamino)sulfonyl]-4-methoxy-N-phenylbenzamide](/img/structure/B3456212.png)
![4-({3-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]phenyl}sulfonyl)morpholine](/img/structure/B3456219.png)
![3-[(4-methylbenzoyl)amino]phenyl 3-(1-piperidinylsulfonyl)benzoate](/img/structure/B3456227.png)
![5-{[bis(2-hydroxyethyl)amino]sulfonyl}-2-bromo-N-phenylbenzamide](/img/structure/B3456238.png)
![1-[3-(1-piperidinylsulfonyl)benzoyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B3456250.png)
